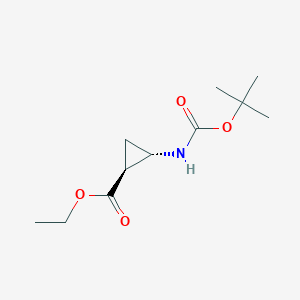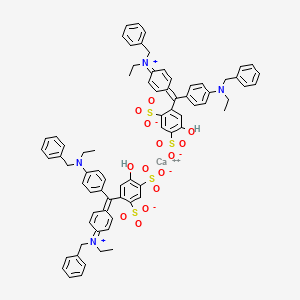![molecular formula C7H5IN2OS2 B13143996 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, potentially converting sulfoxides back to sulfides.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine
- 4-Iodo-2-(methylthio)pyrimidine
- 2-(Ethylthio)pyrimidine-5-carbaldehyde
- 2-(methylthio)pyrimidin-4-amine
Uniqueness
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is unique due to its thienopyrimidine structure, which imparts distinct chemical and biological properties. The presence of the iodine atom and the methylthio group further enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H5IN2OS2 |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
5-iodo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5IN2OS2/c1-12-7-9-5(11)4-3(8)2-13-6(4)10-7/h2H,1H3,(H,9,10,11) |
Clé InChI |
FQGQJTIBDXPPKV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C(=CS2)I)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)

![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)


![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)

![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)


![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)

![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)

